

A comparative analysis of Verinurad's pharmacological effects across different species

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Compound of Interest

Compound Name: Verinurad

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Verinurad: A Comparative Pharmacological Analysis Across Species

For Researchers, Scientists, and Drug Development Professionals

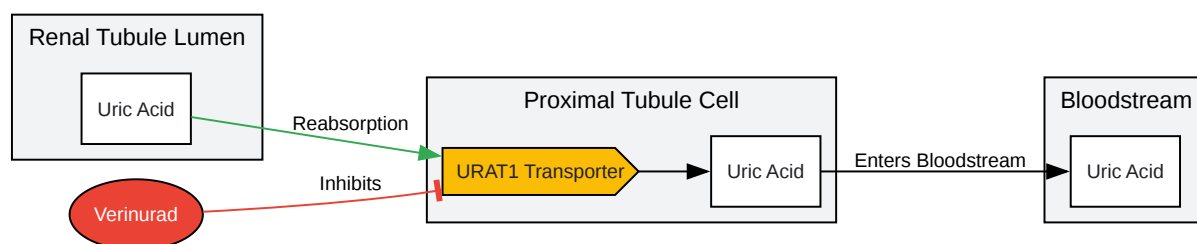
This guide provides a comprehensive comparative analysis of the pharmacological effects of **Verinurad** (also known as RDEA3170), a selective inhibitor of the uric acid transporter 1 (URAT1). The following sections detail its mechanism of action, comparative efficacy, pharmacokinetics, and safety across different species, with a focus on human data from clinical trials and in vitro comparisons. While extensive human data is available, detailed in vivo preclinical data in other species is limited in the public domain.

Mechanism of Action: URAT1 Inhibition

Verinurad is a novel, orally active, and selective URAT1 inhibitor.[1] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1] By inhibiting URAT1, **Verinurad** increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action makes it a potential treatment for hyperuricemia and gout.[1]

The potency of **Verinurad**'s URAT1 inhibition has been shown to be highly species-dependent. In vitro studies have demonstrated that **Verinurad** is a potent inhibitor of human URAT1 with a half-maximal inhibitory concentration (IC50) of 25 nM.[2] In stark contrast, its potency against

rat URAT1 is more than 1000-fold lower.[2] This significant difference in potency is attributed to specific amino acid residues within the URAT1 transporter protein, particularly Ser-35, Phe-365, and Ile-481 in human URAT1, which are not conserved in the rat ortholog.[2]



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Caption: Mechanism of action of **Verinurad**.

Comparative Efficacy

The primary pharmacodynamic effect of **Verinurad** is the reduction of serum uric acid (sUA) levels. This effect has been extensively studied in human clinical trials.

In Vitro Potency

Species	Transporter	IC50	Reference
Human	URAT1	25 nM	[2]
Rat	URAT1	>25,000 nM (>1000-fold less potent than human)	[2]
Human	URAT1EM (engineered)	150 nM	[1]

Human Clinical Trials: Reduction in Serum Uric Acid

Verinurad has demonstrated a dose-dependent reduction in sUA in healthy volunteers and patients with gout across various ethnic populations.

Population	Study Phase	Verinurad Dose	sUA Reduction from Baseline	Reference
Healthy Adult Males (US)	Phase I (Single Dose)	40 mg	Up to 62%	[1]
Healthy Adult Males (US)	Phase I (Multiple Doses)	10 mg	Up to 61%	[1]
Gout Patients (US/White)	Phase II	5 mg	-17.5%	[3]
10 mg	-29.1%	[3]		
12.5 mg	-34.4%	[3]		
Gout/Hyperuricemia Patients (Japanese)	Phase II	5 mg	-31.7%	[3]
10 mg	-51.7%	[3]		
12.5 mg	-55.8%	[3]		

Comparative Pharmacokinetics

The pharmacokinetic profile of **Verinurad** has been characterized in humans. While direct comparative in vivo data from other species is not publicly available, some high-level information on bioavailability in animal models has been mentioned in the literature.

Parameter	Human (Healthy Adult Males)	Animal Models (Unpublished Data)
Bioavailability	~64% (10 mg oral dose)	57% to 80% (rats, dogs, and monkeys)
Time to Maximum Concentration (Tmax)	0.5 - 1.25 hours (fasted)	Not Available
Terminal Half-life	~15 hours	Not Available
Effect of Food	Decreased AUC by 23% and Cmax by 37%-53%	Not Available

Pharmacokinetic Parameters in Different Human Populations (10 mg Multiple Doses)

Parameter	Japanese Subjects	Non-Asian Subjects	Reference
Cmax	38% higher	-	[4]
AUC	23% higher	-	[4]

Note: The differences in Cmax and AUC between Japanese and non-Asian subjects were largely attributed to differences in body weight.[4]

Experimental Protocols

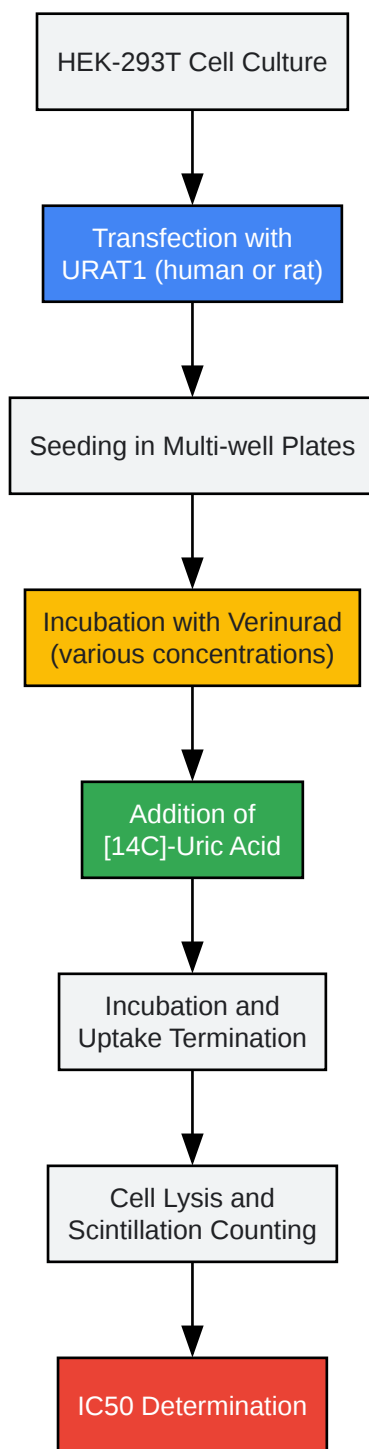
In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Verinurad** against human and rat URAT1.

Methodology:

- Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in appropriate media. The cells are then transfected with expression vectors containing the cDNA for either human URAT1 or rat URAT1.

- Uric Acid Uptake Assay:
 - Transfected cells are seeded in multi-well plates.
 - Cells are washed and incubated with a buffer solution.
 - Various concentrations of **Verinurad** are added to the wells.
 - Radiolabeled [14C]-uric acid is then added to initiate the uptake reaction.
 - After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition of uric acid uptake at each **Verinurad** concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.



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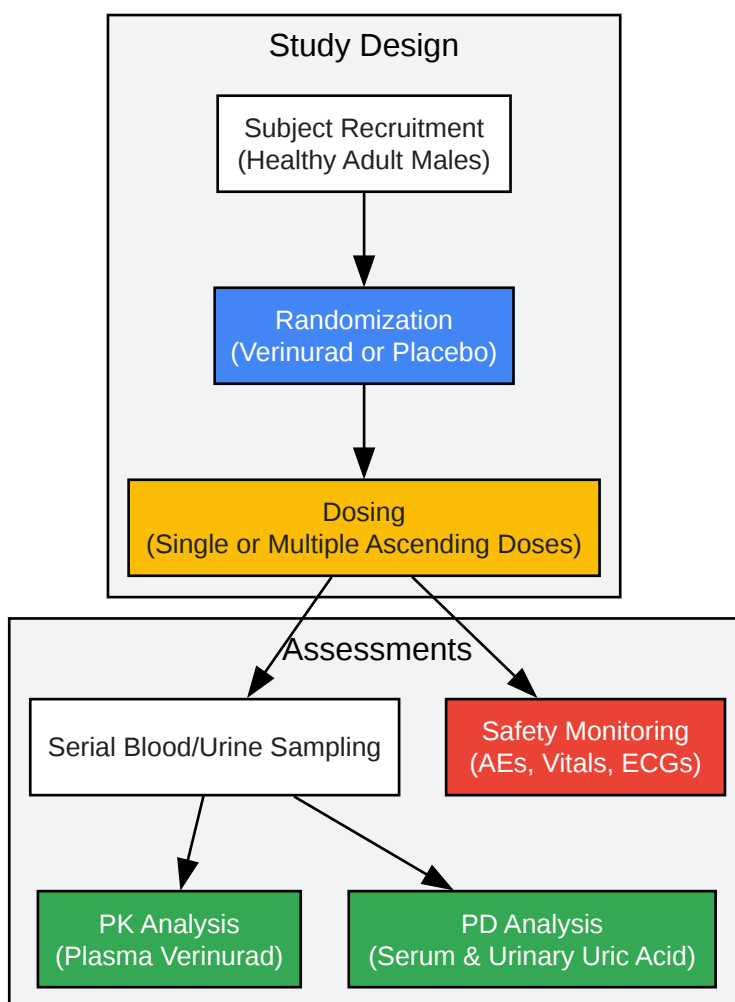
Caption: In vitro URAT1 inhibition assay workflow.

Human Phase I Clinical Trial Protocol (Single and Multiple Ascending Dose)

Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of **Verinurad** in healthy adult male subjects.

Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
- Participants: Healthy adult male subjects.
- Dosing:
 - Single Ascending Dose: Subjects receive a single oral dose of **Verinurad** or placebo at escalating dose levels.
 - Multiple Ascending Dose: Subjects receive once-daily oral doses of **Verinurad** or placebo for a specified duration (e.g., 10 days) at escalating dose levels.
- Sample Collection:
 - Pharmacokinetics (PK): Serial blood samples are collected at predefined time points before and after dosing to measure plasma concentrations of **Verinurad**.
 - Pharmacodynamics (PD): Blood and urine samples are collected to measure serum uric acid (sUA) and urinary uric acid excretion.
- Bioanalytical Methods: Validated analytical methods (e.g., LC-MS/MS) are used to quantify **Verinurad** and uric acid concentrations in plasma and urine.
- Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Data Analysis: PK parameters (C_{max}, AUC, T_{max}, half-life) and PD parameters (change in sUA and urinary uric acid) are calculated and analyzed statistically.



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